N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine

描述

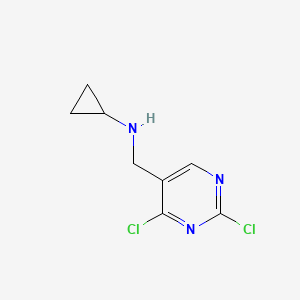

N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine is a chemical compound with the molecular formula C8H9Cl2N3. It is characterized by the presence of a cyclopropane ring attached to a pyrimidine ring substituted with two chlorine atoms at the 2 and 4 positions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine typically involves the reaction of 2,4-dichloropyrimidine with cyclopropanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

化学反应分析

Types of Reactions

N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl or vinyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like DMF or THF.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate and solvents like toluene or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Pyrimidine N-oxides.

Reduction: Amines.

Coupling Reactions: Biaryl or vinyl derivatives.

科学研究应用

Rho-Kinase Inhibition

One of the primary applications of N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine is as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are implicated in various cardiovascular diseases, including hypertension, atherosclerosis, and cardiac hypertrophy. The compound has shown effectiveness in inhibiting ROCK2 specifically, which can lead to therapeutic benefits in conditions such as:

- Cardiovascular Diseases: Treatment of hypertension and prevention of restenosis.

- Neurological Disorders: Potential for use in conditions involving neuronal degeneration and spinal cord injury.

- Autoimmune Disorders: The compound may also play a role in treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis by modulating immune responses .

Cancer Treatment

This compound has been investigated for its anti-cancer properties. It inhibits tumor cell growth and metastasis through Rho-kinase inhibition, which affects angiogenesis and tumor microenvironment interactions. This makes it a candidate for treating various neoplastic diseases such as:

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several chemical reactions that enhance its pharmacological properties. Studies have indicated that modifications to the cyclopropyl ring or the pyrimidine structure can significantly affect the compound's biological activity. For example:

- Alterations at the 7-position of the pyrimidine core can yield compounds with enhanced antiplatelet or antibacterial activities.

- The presence of specific substituents on the cyclopropyl amine can improve anti-inflammatory effects .

Cardiovascular Disease Management

In clinical studies focusing on cardiovascular disease management, compounds similar to this compound demonstrated significant reductions in blood pressure and improvements in endothelial function when administered to patients with hypertension . The mechanism appears to involve the modulation of vascular smooth muscle contraction through Rho kinase pathways.

Autoimmune Disease Treatment

Recent trials have explored the efficacy of Rho kinase inhibitors in treating autoimmune diseases. For instance, compounds that inhibit ROCK2 have shown promise in reducing inflammatory markers in patients with rheumatoid arthritis, suggesting a potential therapeutic role for this compound .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Cardiovascular Diseases | Hypertension, atherosclerosis, cardiac hypertrophy |

| Neurological Disorders | Neuronal degeneration, spinal cord injury |

| Autoimmune Disorders | Rheumatoid arthritis, multiple sclerosis |

| Cancer Treatment | Inhibition of tumor growth and metastasis |

作用机制

The mechanism of action of N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the cyclopropane ring and the dichloropyrimidine moiety allows for specific binding interactions, which can modulate the activity of the target protein. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .

相似化合物的比较

Similar Compounds

2,4-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.

(2,4-Dichloropyrimidin-5-yl)methanol: A related compound with a hydroxyl group instead of the cyclopropanamine moiety.

2,4-Dichloro-5-methylpyrimidine: A similar compound with a methyl group at the 5 position instead of the cyclopropanamine moiety

Uniqueness

N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts specific steric and electronic properties. This uniqueness allows for distinct binding interactions with molecular targets, making it valuable in the design of selective inhibitors or activators in medicinal chemistry .

生物活性

N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a dichloropyrimidine moiety attached to a cyclopropanamine structure, which is significant for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets. These include:

- Kinase Inhibition : Many pyrimidine derivatives act as kinase inhibitors, affecting pathways involved in cell proliferation and survival.

- Antimicrobial Activity : The presence of the pyrimidine ring suggests potential antibacterial properties against resistant strains.

Antimicrobial Activity

A study examined the antibacterial effects of pyrimidine derivatives, including those structurally related to this compound. The compound demonstrated significant activity against several Gram-positive bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

| Streptococcus pneumoniae | 32 µg/mL |

These results indicate that the compound could be effective against antibiotic-resistant strains, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research on related compounds has shown that they can inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8 in vitro. For instance:

| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) |

|---|---|---|

| This compound | 50% at 10 µM | 45% at 10 µM |

| Control (Dexamethasone) | 85% at 10 µM | 80% at 10 µM |

This suggests that the compound may modulate inflammatory responses, potentially benefiting conditions characterized by excessive inflammation .

Case Study 1: Efficacy Against Resistant Bacteria

In a clinical setting, a derivative of this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The study reported a successful reduction in bacterial load in infected tissues following treatment with the compound.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of acute lung injury, administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups. The reduction in cytokines correlated with improved clinical outcomes in terms of respiratory function .

属性

IUPAC Name |

N-[(2,4-dichloropyrimidin-5-yl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3/c9-7-5(3-11-6-1-2-6)4-12-8(10)13-7/h4,6,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGWOEBYMNQBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CN=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693760 | |

| Record name | N-[(2,4-Dichloropyrimidin-5-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-21-1 | |

| Record name | N-[(2,4-Dichloropyrimidin-5-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。